molecular formula C15H13F3O2 B8610353 (R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol

(R)-2,2,2-Trifluoro-1-(3'-methoxy-[1,1'-biphenyl]-4-yl)ethan-1-ol

Cat. No.: B8610353
M. Wt: 282.26 g/mol
InChI Key: JIWQBFQIDZBGIT-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is a chiral compound that features a trifluoromethyl group and a methoxybiphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol typically involves the reaction of a trifluoromethylated reagent with a methoxybiphenyl derivative. One common method is the reduction of a corresponding ketone using a chiral reducing agent to ensure the formation of the ®-enantiomer. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for drug development .

Industry

In the industrial sector, ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(3’-methoxybiphenyl-4-yl)ethanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibitory or modulatory effects. The methoxybiphenyl moiety can interact with hydrophobic pockets in proteins, further influencing the compound’s activity .

Properties

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethanol

InChI

InChI=1S/C15H13F3O2/c1-20-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(19)15(16,17)18/h2-9,14,19H,1H3/t14-/m1/s1

InChI Key

JIWQBFQIDZBGIT-CQSZACIVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)O

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)O

Origin of Product

United States

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